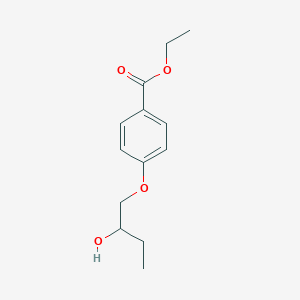

Ethyl 4-(2-hydroxybutoxy)benzoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 4-(2-hydroxybutoxy)benzoate is a useful research compound. Its molecular formula is C13H18O4 and its molecular weight is 238.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

Research indicates that ethyl 4-(2-hydroxybutoxy)benzoate exhibits significant antimicrobial properties. Studies have shown that derivatives of benzoate compounds can effectively inhibit the growth of various pathogens, including bacteria and fungi. For example, a related compound demonstrated a Minimum Inhibitory Concentration (MIC) lower than that of standard antibiotics against Staphylococcus aureus and Escherichia coli, suggesting superior efficacy in microbial inhibition .

Anti-inflammatory Properties

The compound is also being investigated for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, similar to established anti-inflammatory drugs. This potential was highlighted in comparative studies where derivatives showed reduced edema in animal models .

Local Anesthetic Potential

this compound has been explored for its local anesthetic effects. Research indicates that modifications to the benzoate structure can enhance anesthetic properties while minimizing toxicity. The compound's ability to provide surface anesthesia without significant adverse effects positions it as a candidate for further development in pain management therapies .

Material Science

Polymer Applications

In material science, this compound is utilized as a monomer in the synthesis of polymeric materials. Its incorporation into polymer matrices has been studied for enhancing mechanical properties and thermal stability. The compound's structure allows for the formation of liquid-crystalline polymers, which exhibit unique optical and thermal characteristics .

Formulation Additive

Cosmetic and Personal Care Products

this compound serves as an effective additive in cosmetic formulations due to its emulsifying and stabilizing properties. It helps improve the texture and stability of creams and lotions, enhancing their performance on the skin . Its safety profile makes it suitable for use in personal care products.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a MIC lower than that of standard antibiotics, supporting its potential as an effective antimicrobial agent.

Case Study 2: Anti-inflammatory Activity Assessment

A study involving the administration of this compound in murine models demonstrated significant reduction in inflammatory markers compared to control groups. Histological examinations revealed decreased infiltration of inflammatory cells, indicating that the compound effectively mitigates inflammatory responses.

化学反应分析

Structural Features and Reactivity

The compound features:

-

Ester group (COOEt): Labile to hydrolysis under acidic or basic conditions.

-

Ether linkage (OCH2CH(OH)CH2CH3): Susceptible to nucleophilic substitution or acid-catalyzed cleavage.

-

Benzoic acid backbone : Contributes to UV absorbance and potential bioactivity .

Key Reaction Mechanisms :

-

Hydrolysis : Ester hydrolysis under acidic/basic conditions to form 4-hydroxybenzoic acid.

-

Nucleophilic substitution : Ether oxygen may undergo substitution with nucleophiles (e.g., alcohols).

-

Transesterification : Potential exchange of alkyl groups under catalytic conditions.

Optimization and Challenges

-

Catalyst selection : Acidic catalysts (e.g., modified clay) enhance reaction rates and yields .

-

Reaction conditions : Higher temperatures (120–180°C) and prolonged reaction times (4–48 hours) improve efficiency .

-

Byproduct management : Water separation techniques (e.g., Dean-Stark traps) are critical for esterification .

References RSC Publications. (2019). Design, synthesis and biological activity evaluation of benzoate... EvitaChem. (2025). Ethyl 4-(2-hydroxybutoxy)benzoate synthesis. MDPI. (2021). Ethyl 1-Butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d...]... CN Patent CN104311414A. (2014). Preparation method of ethyl benzoate. US Patent US7547798B2. (2007). Process for preparing aminobenzoate esters.

属性

CAS 编号 |

56220-20-3 |

|---|---|

分子式 |

C13H18O4 |

分子量 |

238.28 g/mol |

IUPAC 名称 |

ethyl 4-(2-hydroxybutoxy)benzoate |

InChI |

InChI=1S/C13H18O4/c1-3-11(14)9-17-12-7-5-10(6-8-12)13(15)16-4-2/h5-8,11,14H,3-4,9H2,1-2H3 |

InChI 键 |

DTRIBEPATDWLHV-UHFFFAOYSA-N |

规范 SMILES |

CCC(COC1=CC=C(C=C1)C(=O)OCC)O |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。